molecular formula C18H17FN4O2S B2855982 2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391898-66-1

2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2855982
CAS No.: 391898-66-1
M. Wt: 372.42
InChI Key: ULPNFKQTRDOLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetically engineered small molecule belonging to a class of 1,2,4-triazole derivatives. These compounds are extensively investigated in medicinal chemistry for their significant biological potential, often exhibiting a wide range of pharmacological activities due to their ability to interact with critical enzymatic pathways . The molecular structure incorporates a 1,2,4-triazole core, a five-membered heterocycle known for its metabolic stability and its role as a privileged scaffold in drug discovery. This core is strategically substituted at the 3-position with a fluorinated benzamide group via a methylene linker and at the 4-position with a 2-methoxyphenyl group, while the 5-position features a methylsulfanyl (S-methyl) moiety. The 2-fluorobenzamide component is a well-studied pharmacophore; for instance, related compounds like 2-fluoro-N-(4-methoxyphenyl)benzamide have been characterized by single-crystal X-ray diffraction, revealing a specific dihedral angle between the benzamide and the aniline ring system, which can influence solid-state packing and molecular conformation through intermolecular hydrogen bonding . The presence of the fluorine atom can enhance membrane permeability and modulate electron distribution, affecting the molecule's binding affinity to biological targets. Research Applications and Value This compound serves as a valuable chemical intermediate and a candidate for biological screening in various research domains. Its primary research value lies in its potential as a lead structure for developing new therapeutic agents. Triazole derivatives bearing methoxyphenyl and alkylthio substituents, similar to this compound, have been synthesized and evaluated for their diverse biological activities. Computational (in silico) studies on analogous molecules suggest a favorable pharmacological profile, with predictions indicating low to moderate acute toxicity, often classifying them in lower toxicity categories, and a potential absence of mutagenic properties, which is a crucial advantage for further pre-clinical development . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating the synergistic effect of the 2-fluorobenzamide and the 2-methoxyphenyl-triazole components on bioactivity. Potential Mechanism of Action While the specific mechanism of action for this exact molecule is subject to ongoing research, insights can be drawn from related compounds. Substituted 1,2,4-triazoles are known to function by inhibiting key enzymes. For example, some complex triazole-containing benzamides have been identified as inhibitors of enzymes like hexokinase, which plays a central role in cellular glucose metabolism . Furthermore, certain cationic amphiphilic drugs, a class that can include triazole derivatives, have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis, a consideration in toxicological profiling during drug development . The presence of the fluorine atom and the methoxy group are common features in molecules designed to optimize binding to enzyme active sites through hydrogen bonding and hydrophobic interactions. Therefore, this benzamide is a compelling candidate for researchers investigating enzyme inhibition, intracellular target engagement, and the biochemical pathways associated with these processes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-25-15-10-6-5-9-14(15)23-16(21-22-18(23)26-2)11-20-17(24)12-7-3-4-8-13(12)19/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFKQTRDOLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach is the condensation of 2-fluorobenzoyl chloride with 4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related 1,2,4-triazole derivatives to highlight key differences in substituents, physicochemical properties, and inferred bioactivity.

Compound Name / ID Substituents at Triazole Positions Key Functional Groups Melting Point (°C) Yield (%) Notable Features
Target Compound 4 : 2-Methoxyphenyl
5 : SCH₃
2-Fluorobenzamide, SCH₃ N/A N/A Balanced lipophilicity, small substituent
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 4: 4-Methoxyphenyl
5: Thiophene-linked CF₃-furan
Thiophene, CF₃-furan 125–128 93 High yield, bulky substituent
4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (7) 4: Methyl
5: Cyclohexylmethyl
Morpholine, SCH₃ 155–157 88 Bulky cyclohexyl group, morpholine
BB00450: 2-fluoro-N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide 4: 2-Methoxyphenyl
5: Complex sulfanyl
Tetrahydroquinoline-linked sulfanyl N/A N/A Extended sulfanyl substituent
N-(1-cyanocyclohexyl)-2-{[4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 2-Methoxyphenyl
5: Thiophene
Cyanocyclohexyl, thiophene N/A N/A Thiophene for π-π interactions
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 4: 2,4-Difluorophenyl
5: Sulfonylphenyl
Sulfonyl, multiple fluorines N/A 80–91 Tautomerism (thione vs. thiol)

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s methylsulfanyl (SCH₃) group provides moderate lipophilicity, enhancing membrane permeability compared to hydrophilic groups like morpholine or polar sulfonyl moieties . However, bulkier substituents (e.g., cyclohexylmethyl in Compound 7 ) may hinder bioavailability despite higher melting points.

In contrast, compounds with thiophene (e.g., ) or furan substituents (e.g., ) offer π-π stacking capabilities but may reduce metabolic stability.

Tautomerism and Reactivity :

  • Unlike sulfonyl- or thiol-containing triazoles (e.g., ), the target compound’s methylsulfanyl group avoids tautomeric equilibria, simplifying its chemical behavior and stability under physiological conditions .

Synthetic Accessibility: Yields for analogous compounds range from 80–93% , suggesting that the target compound’s synthesis could achieve similar efficiency. The absence of complex substituents (e.g., tetrahydroquinoline in BB00450 ) may further streamline production.

Inferred Bioactivity :

  • While direct bioactivity data for the target compound is unavailable, structurally related triazoles exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The SCH₃ group’s balance of size and lipophilicity may optimize interactions with enzymes like leukotriene biosynthesis targets .

Q & A

Q. How can the compound’s stability under physiological conditions (pH, temperature) be systematically assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate at pH 1–10 (37°C, 24 hours) and analyze via HPLC-UV (λ = 254 nm). Major degradation pathways include hydrolysis of the benzamide bond at pH >8.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (~180°C) to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.